molecular formula C12HF23O5 B1295811 Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid CAS No. 65294-16-8

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid

Cat. No. B1295811
CAS RN: 65294-16-8
M. Wt: 662.1 g/mol
InChI Key: HPNULWLLEOKCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluoroalkyl acids (PFAAs) are a group of chemicals that include perfluorinated carboxylic acids, such as the one described in the command prompt. These compounds are characterized by a fully fluorinated carbon chain and a functional group, typically a carboxylic acid. They are known for their persistence in the environment and potential to cause adverse effects, including endocrine disruption in humans and animals . The specific compound , perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid, is not directly mentioned in the provided papers, but it can be inferred to be a perfluorinated compound with a complex structure that includes methyl and ether groups in addition to the perfluorinated backbone.

Synthesis Analysis

The synthesis of related perfluorinated compounds often involves processes such as electrochemical fluorination or telomerization. For instance, perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid esters, which are structurally similar to the compound , have been synthesized by esterification of a perfluorinated precursor with various alcohols . The synthesis process is typically characterized by the use of fluorinating agents and can result in a mixture of linear and branched isomers .

Molecular Structure Analysis

The molecular structure of perfluorinated compounds is characterized by a strong carbon-fluorine bond, which is one of the strongest in organic chemistry. This bond contributes to the chemical's resistance to degradation. The presence of ether and methyl groups in the compound's structure could potentially affect its physical and chemical properties, such as solubility and surface activity .

Chemical Reactions Analysis

Perfluorinated compounds can undergo various chemical reactions, including degradation under certain environmental conditions. For example, fluorotelomer alcohols, which are precursors to perfluorinated carboxylic acids, can degrade in the atmosphere to yield perfluorinated carboxylic acids . However, the specific chemical reactions involving perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorinated compounds are influenced by their fluorinated carbon chains and functional groups. They are known for their high stability, low surface tension, and ability to reduce the surface tension of organic solvents . The presence of ether and methyl groups could further influence these properties. The critical micelle concentrations and the arrangements of these compounds at the air/solvent interface have been studied, indicating their potential use as surfactants .

Relevant Case Studies

Several studies have investigated the environmental occurrence and effects of PFAAs. For example, the effects of PFAAs on the thyroid hormone system and the aryl hydrocarbon receptor have been studied in vitro, showing that these compounds can interfere with endocrine functions . The spatial distribution of PFAAs in the environment, such as in the Huai River Basin and Taihu Lake in China, has been analyzed, revealing the presence of various PFAAs and their isomers . Additionally, the degradation of fluorotelomer alcohols in the atmosphere has been identified as a likely source of PFAAs in the environment . These case studies provide insight into the environmental behavior and potential health impacts of perfluorinated compounds, including the one described in the command prompt.

Scientific Research Applications

Synthesis Applications

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid, a polyfluorinated acylate, has been synthesized for specific applications in the field of chemistry. Research by Popova et al. (2013) demonstrated the preparation of new polyfluorinated acylates of diterpene alcohols using reactions with sodium abietinolate and dihydroabietinolate, showcasing the compound's potential in synthetic chemistry (Popova, Gorbenko, Chernetsova, & Vershilov, 2013).

Environmental Studies

Studies on perfluoroalkyl ether carboxylic acids (PFECAs), to which perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid is closely related, have been conducted to understand their bioaccumulation and trophic transfer in environmental systems. Li et al. (2021) explored the bioaccumulation and trophic transfer characteristics of PFECAs in estuarine food webs, highlighting concerns about environmental exposure and consumer risks (Li et al., 2021).

Material Science

The compound's relevance in material science, particularly in studying the packing structure of condensed phases in Langmuir monolayers, has been documented by Iimura, Kato, & Brezesinski (2007). Their research used grazing incidence X-ray diffraction to study the molecular arrangement of a binary mixed Langmuir monolayer involving perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid, providing insights into the material's behavior under various temperatures (Iimura, Kato, & Brezesinski, 2007).

Ecotoxicology

In the field of ecotoxicology, studies on perfluoropolyether carboxylic acids (PFECAs) have examined their developmental toxicities in aquatic organisms. Wang et al. (2019) compared the developmental toxicities of various PFECAs, including perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid, with PFOA, providing crucial information on their impact on thyroid hormone levels and developmental processes (Wang et al., 2019).

Public Health and Safety

The compound has also been evaluated in terms of public health and safety. A scientific opinion by EFSA (2010) assessed the safety of substances related to perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid in food contact materials, ensuring consumer safety (Flavourings, 2010).

Environmental Degradation

Research into the microbial degradation of polyfluoroalkyl chemicals, including perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid, has been conducted to understand their environmental fate. Liu & Mejia Avendaño (2013) reviewed the biodegradability of these compounds, providing insights into their environmental impact and the potential for defluorination (Liu & Mejia Avendaño, 2013).

properties

IUPAC Name

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HF23O5/c13-2(1(36)37,6(18,19)20)38-11(32,33)4(16,8(24,25)26)40-12(34,35)5(17,9(27,28)29)39-10(30,31)3(14,15)7(21,22)23/h(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNULWLLEOKCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F5(CF2OCF(CF3))3COOH, C12HF23O5
Record name Propanoic acid, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276659
Record name Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid

CAS RN

65294-16-8
Record name Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid
Reactant of Route 2
Reactant of Route 2
Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid
Reactant of Route 3
Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid
Reactant of Route 4
Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid
Reactant of Route 5
Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid
Reactant of Route 6
Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid

Citations

For This Compound
20
Citations
MU Popovich, SP Krukovsky, AА Yarosh - Journal" Fluorine Notes, 2015 - notes.fluorine1.ru
A new water-emulsion compositions were obtained based on organofluorosilicon compound «Fluorosam-39», giving high hydro-and oil-repellent properties to building materials. These …
Number of citations: 6 notes.fluorine1.ru
K Iimura, T Kato, G Brezesinski - Journal of Physics: Conference …, 2007 - iopscience.iop.org
Packing structure of condensed-phase in a binary mixed Langmuir monolayer of behenic acid (C22) and perfluoro-2, 5, 8-trimethyl-3, 6, 9-trioxadodecanoic acid (PFPE) on a cadmium …
Number of citations: 7 iopscience.iop.org
T Shiraku, K Iimura, T Kato - TRANSACTIONS-MATERIALS RESEARCH …, 2006 - mrs-j.org
Condensed-phase micro-domains of n-alkyl fatty acid (Cn) in binary mixed Langmuir monolayers of Cn and a perfluoropolyether amphiphile (PFPE) take various shapes depending on …
Number of citations: 1 www.mrs-j.org
N Quinete, CA McDonough, B Place - SETAC North America 43rd Annual …, 2023 - setac.org
Per-and polyfluoroalkyl substances (PFAS), regarded as forever chemicals, have been a topic of increasing concern due to their widespread use, persistence, bioaccumulation and …
Number of citations: 2 www.setac.org
K Iimura, T Shiraku, T Kato - Langmuir, 2002 - ACS Publications
Micro-phase separation in binary mixed Langmuir monolayers of cadmium salts of n-alkyl fatty acids (CH 3 (CH 2 ) n - 2 COOH; Cn (n = 18, 20, 22, 24)) and a perfluoropolyether …
Number of citations: 62 pubs.acs.org
MG Smeltz, MS Clifton, WM Henderson… - Toxicology and Applied …, 2023 - Elsevier
Per- and polyfluoroalkyl substances (PFAS) represent a large chemical class lacking hazard, toxicokinetic, and exposure information. To accelerate PFAS hazard evaluation, new …
Number of citations: 7 www.sciencedirect.com
M Kageyama, Y Yahiro, S Karube, T Shiraku… - Journal of Oleo …, 2014 - jstage.jst.go.jp
The adsorption of dimethylsilicone (DMS) from its emulsion onto hair-surface models was investigated. The model surfaces were prepared on silicon wafers by utilizing a micro-phase …
Number of citations: 3 www.jstage.jst.go.jp
Y Xin, XM Ren, B Wan, LH Guo - Environmental Science & …, 2019 - ACS Publications
As alternatives to perfluorooctanoic acid (PFOA), hexafluoropropylene oxide (HFPO) homologues, including hexafluoropropylene oxide dimer acid (HFPO-DA), hexafluoropropylene …
Number of citations: 47 pubs.acs.org
D Yang - 2022 - search.proquest.com
Endocrine-disrupting chemicals (EDCs) mimic the functions of endogenous hormones to modulate endocrine systems that can cause adverse health effects. Most EDCs remain …
Number of citations: 2 search.proquest.com
MI Xin, LINS Qi, ZX Fen, LIJ Jia, PEIL Jun… - Biomedical and …, 2022 - researchgate.net
Early pregnancy loss, defined as a nonviable intrauterine pregnancy occurring before 12 weeks of gestation, is estimated to affect 25% of clinically diagnosed pregnancies [1]. Several …
Number of citations: 8 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.